molecular formula C27H22N2O2 B413681 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

Cat. No.: B413681
M. Wt: 406.5g/mol
InChI Key: AWGURTQEOKRWKW-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a naphthamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities while maintaining consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with distinct properties .

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide stands out due to its unique combination of a benzoxazole ring and a naphthamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C27H22N2O2

Molecular Weight

406.5g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C27H22N2O2/c1-16-13-18(3)25-24(14-16)29-27(31-25)20-12-11-17(2)23(15-20)28-26(30)22-10-6-8-19-7-4-5-9-21(19)22/h4-15H,1-3H3,(H,28,30)

InChI Key

AWGURTQEOKRWKW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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